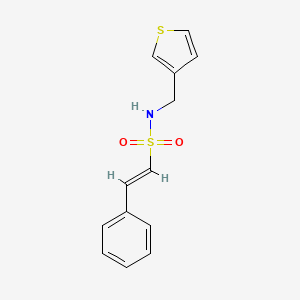
1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic organic compound characterized by its triazin-amine structure. It serves as an essential component in various chemical and pharmaceutical research applications due to its unique reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step organic reaction involving:
Synthesis of the triazine core: involves the reaction of appropriate nitriles with reactive amines under controlled acidic or basic conditions.
Coupling with morpholine: further reacting the core with morpholine in the presence of a catalyst to form the intermediate.
Final coupling and isolation: subsequent reaction with 3-aminophenyl ethanone, followed by purification steps to obtain the target compound as a hydrochloride salt.
Industrial Production Methods: Industrial-scale production of 1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride typically follows a similar synthetic pathway but with optimized reaction conditions, continuous-flow processing techniques, and automated purification systems for enhanced yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, affecting the morpholine moiety.
Reduction: Reduction reactions involve agents like lithium aluminium hydride, primarily targeting the triazine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, enabling functional modifications at the triazine and phenyl sites.
Common Reagents and Conditions:
Oxidation: Utilizes reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Employs lithium aluminium hydride or sodium borohydride in an inert atmosphere.
Substitution: Various nucleophiles or electrophiles depending on the target site and desired functional group, typically conducted under mild to moderate temperatures.
Major Products Formed:
Oxidative products include oxo-derivatives of the morpholine moiety.
Reduction yields partially or fully reduced triazine rings.
Substitution leads to diverse functional derivatives, such as amino or alkyl-substituted products.
Applications De Recherche Scientifique
Chemistry: It is utilized as a building block for synthesizing more complex organic molecules in chemical research. The triazine core and morpholino functionalities make it a versatile intermediate.
Biology: In biological studies, this compound serves as a tool for probing enzyme functions, given its potential interactions with biological macromolecules.
Medicine: Pharmaceutical research employs it in developing new drug candidates, particularly those targeting enzymes or receptors associated with various diseases.
Industry: Industrial applications include its use in the synthesis of specialty chemicals and as an intermediate in manufacturing materials with desired properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The triazine core and morpholino groups are critical for binding and modulating the activity of these targets, influencing biological pathways related to the compound's therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to other triazine-based compounds, 1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride stands out due to the presence of the morpholine and m-tolylamino groups, which enhance its reactivity and biological activity.
Similar Compounds:
1-(4-Morpholino-6-phenyl-1,3,5-triazin-2-yl)amino)benzene
4-(4-Morpholino-1,3,5-triazin-2-ylamino)benzoic acid
This comprehensive overview encapsulates the key aspects of the compound, shedding light on its significance in various scientific and industrial contexts. Curious to dive deeper into any of these sections?
Propriétés
IUPAC Name |
1-[3-[[4-(3-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15-5-3-7-18(13-15)23-20-25-21(24-19-8-4-6-17(14-19)16(2)29)27-22(26-20)28-9-11-30-12-10-28;/h3-8,13-14H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZZXPCQYHFXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2547324.png)
![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)
![7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2547327.png)
![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2547329.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2547331.png)

![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)



